N~6~-(4-fluorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Descripción
BenchChem offers high-quality N~6~-(4-fluorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~6~-(4-fluorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
6-N-(4-fluorophenyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6/c1-12-5-3-4-6-16(12)23-17-15-11-21-26(2)18(15)25-19(24-17)22-14-9-7-13(20)8-10-14/h3-11H,1-2H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUSBXYJPVIYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N~6~-(4-fluorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (hereafter referred to as Compound A) belongs to a class of compounds known for their potential therapeutic applications, particularly in oncology. This article reviews the biological activity of Compound A, focusing on its anticancer properties, mechanism of action, and synthesis.
- Molecular Formula : C19H24N6
- Molecular Weight : 336.4 g/mol
- IUPAC Name : N~6~-(4-fluorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Compound A exhibits its biological activity primarily through the inhibition of specific kinases involved in cancer cell proliferation. It has shown to inhibit epidermal growth factor receptor (EGFR) and ErbB2 kinases at low micromolar concentrations, leading to apoptosis in cancer cells. The compound's ability to induce apoptosis is linked to an increase in active caspase-3 levels and cell cycle arrest at the G2/M phase .
Anticancer Activity
Recent studies have demonstrated that Compound A possesses significant anticancer properties against various cancer cell lines:
| Cell Line | IC50 (µM) | Comparison Control | Control IC50 (µM) |
|---|---|---|---|
| A549 (Lung) | 2.24 | Doxorubicin | 9.20 |
| HepG2 (Liver) | 1.74 | Doxorubicin | 9.20 |
| MCF-7 (Breast) | 1.90 | Doxorubicin | 9.20 |
| PC-3 (Prostate) | 5.00 | Doxorubicin | 9.20 |
These results indicate that Compound A is more potent than doxorubicin in inhibiting the proliferation of certain cancer cells, suggesting its potential as a novel anticancer agent .
Case Studies
In a study involving the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives, Compound A was highlighted for its dual inhibition of EGFR and ErbB2, which was associated with significant apoptotic effects in treated cells. The flow cytometric analysis confirmed that Compound A could significantly induce apoptosis in A549 cells at low micromolar concentrations .
Synthesis
The synthesis of Compound A involves multi-step organic reactions starting from readily available precursors. Common methods include:
- Cyclization : Involves the reaction of hydrazine derivatives with pyrimidine intermediates.
- Substitution Reactions : The compound can undergo nucleophilic or electrophilic substitutions depending on the functional groups present.
- Optimization Techniques : Techniques such as microwave-assisted synthesis may be employed to enhance yield and purity.
The synthetic route has been optimized for industrial production to ensure efficiency and reduced reaction times.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
